molecular formula C17H17N3O4 B2994869 Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034331-95-6

Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2994869
CAS No.: 2034331-95-6
M. Wt: 327.34
InChI Key: GWCUWGQQZWTGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a pyrimidin-4-yloxy group, and a piperidin-1-ylmethanone structure, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the dioxole ringFinally, the piperidin-1-ylmethanone moiety is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: Compounds with similar dioxole structures but different substituents.

    Pyrimidine derivatives: Molecules containing the pyrimidine ring with various functional groups.

    Piperidine derivatives: Compounds featuring the piperidine ring with different substituents.

Uniqueness

What sets Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone apart is its combination of these three distinct moieties, which imparts unique chemical and biological properties

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-17(12-3-4-14-15(8-12)23-11-22-14)20-7-1-2-13(9-20)24-16-5-6-18-10-19-16/h3-6,8,10,13H,1-2,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCUWGQQZWTGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)OC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.